1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione
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Overview
Description
1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione is a chemical compound with the molecular formula C16H14O2 It is a derivative of anthracene, characterized by the presence of a methano bridge and two ketone groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, resulting in the formation of a six-membered ring. In this case, cyclopentadiene is commonly used as the diene, and 1,4-benzoquinone serves as the dienophile. The reaction is carried out under controlled conditions, often at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of derivatives with different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in alcohols. Substitution reactions produce a range of derivatives with different functional groups.
Scientific Research Applications
1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4,4a,9a-Tetrahydro-1,4-methanoanthraquinone
- 1,4-Methano-1,4,4a,9a-tetrahydroanthracene-9,10-dione
- 1,4-Methano-1,4,4a,9,9a,10-hexahydroanthracene-9,10-dione
Uniqueness
1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione is unique due to its specific structural features, including the methano bridge and the presence of two ketone groups. These characteristics confer distinct chemical properties, making it valuable in various applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, which is advantageous in both research and industrial contexts.
Properties
CAS No. |
24402-95-7 |
---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione |
InChI |
InChI=1S/C15H12O2/c16-14-10-3-1-2-4-11(10)15(17)13-9-6-5-8(7-9)12(13)14/h1-6,8-9,12-13H,7H2 |
InChI Key |
MVIKHPHEDJNFFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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